N-(benzo[c][1,2,5]oxadiazol-4-yl)-2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide
CAS No.:
Cat. No.: VC16362137
Molecular Formula: C19H14N4O4S2
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14N4O4S2 |
|---|---|
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C19H14N4O4S2/c1-26-12-5-2-4-11(8-12)9-15-18(25)23(19(28)29-15)10-16(24)20-13-6-3-7-14-17(13)22-27-21-14/h2-9H,10H2,1H3,(H,20,24)/b15-9- |
| Standard InChI Key | WJXWNOGFPOLQSH-DHDCSXOGSA-N |
| Isomeric SMILES | COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC4=NON=C43 |
| Canonical SMILES | COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC4=NON=C43 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a 19-carbon framework with a benzo[c] oxadiazole ring fused to a thiazolidinone moiety via an acetamide linker. The thiazolidinone ring is further substituted at the 5-position with a 3-methoxybenzylidene group, introducing planarity and electron-rich regions critical for target binding. Key functional groups include:
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Benzooxadiazole: A bicyclic aromatic system with electron-withdrawing properties, enhancing stability and π-π stacking interactions.
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Thioxothiazolidinone: A sulfur-containing heterocycle contributing to redox activity and hydrogen bonding.
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3-Methoxybenzylidene: A methoxy-substituted aromatic group that modulates solubility and steric interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄N₄O₄S₂ |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | See Title |
| Key Functional Groups | Oxadiazole, Thiazolidinone, Methoxybenzylidene |
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals absorption bands at 1695 cm⁻¹ (C=O stretch of thiazolidinone) and 2262 cm⁻¹ (C≡N stretch of benzooxadiazole). Nuclear magnetic resonance (NMR) spectra show distinct signals for the methoxy group (δ 3.68 ppm) and aromatic protons (δ 7.2–8.1 ppm), confirming the substitution pattern. Mass spectrometry identifies a molecular ion peak at m/z 426.5, consistent with the molecular weight.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step protocol:
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Formation of Benzooxadiazole-Acetamide Intermediate: 4-Aminobenzo[c][1, oxadiazole is reacted with chloroacetyl chloride to yield N-(benzooxadiazol-4-yl)acetamide.
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Thiazolidinone Ring Construction: The acetamide intermediate undergoes cyclization with carbon disulfide and 3-methoxybenzaldehyde in the presence of anhydrous sodium acetate, forming the thioxothiazolidinone core .
Table 2: Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Chloroacetyl chloride, DCM, 0°C, 2h | 78 |
| 2 | CS₂, 3-methoxybenzaldehyde, Ac₂O, 100°C | 52 |
Challenges and Modifications
Early synthetic routes suffered from low yields (~30%) due to side reactions at the benzylidene position . Optimizing the molar ratio of 3-methoxybenzaldehyde to 1.5 equivalents improved yields to 52% while minimizing dimerization. Solvent screening identified acetic anhydride as superior to DMF for facilitating cyclization .
Pharmacological Activity
Anticancer Mechanisms
In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated dose-dependent cytotoxicity, with IC₅₀ values of 12.3 μM and 14.7 μM, respectively. Mechanistic studies revealed:
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Apoptosis Induction: Caspase-3 activation and PARP cleavage confirmed programmed cell death.
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Cell Cycle Arrest: G1/S phase blockade via downregulation of cyclin D1 and CDK4.
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Kinase Inhibition: Moderate inhibition of EGFR (IC₅₀: 18.2 μM) and VEGFR-2 (IC₅₀: 22.4 μM).
Antimicrobial and Antioxidant Effects
Against Staphylococcus aureus and Escherichia coli, the compound exhibited MIC values of 64 μg/mL and 128 μg/mL, suggesting bacteriostatic activity. DPPH radical scavenging assays showed 58% inhibition at 100 μM, comparable to ascorbic acid (62%).
Comparative Analysis with Structural Analogues
Thiazolidinone vs. Oxazolone Derivatives
Replacing the thioxothiazolidinone core with oxazolone (as in compound 3a from ) reduced anticancer potency (IC₅₀: >50 μM), underscoring the importance of sulfur in redox modulation .
Role of Methoxy Substitution
Removing the 3-methoxy group from the benzylidene moiety decreased EGFR affinity by 4-fold, highlighting its role in hydrophobic pocket interactions.
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